molecular formula C25H30N6O B12428056 (S)-Perharidine 1

(S)-Perharidine 1

Cat. No.: B12428056
M. Wt: 430.5 g/mol
InChI Key: VGHHVXRBOQENRA-FQEVSTJZSA-N
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Description

The compound (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-b]pyridine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the isopropyl group and the {[4-(pyridin-2-yl)phenyl]methyl}amino moiety. The final step involves the attachment of the butan-1-ol side chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s imidazo[4,5-b]pyridine core is of interest due to its potential biological activity. It may be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol include other imidazo[4,5-b]pyridine derivatives, such as:

  • (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}ethanol
  • (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}propan-1-ol

Uniqueness

The uniqueness of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that is not present in similar compounds.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol

InChI

InChI=1S/C25H30N6O/c1-4-20(15-32)29-23-13-22(24-25(30-23)31(16-28-24)17(2)3)27-14-18-8-10-19(11-9-18)21-7-5-6-12-26-21/h5-13,16-17,20,32H,4,14-15H2,1-3H3,(H2,27,29,30)/t20-/m0/s1

InChI Key

VGHHVXRBOQENRA-FQEVSTJZSA-N

Isomeric SMILES

CC[C@@H](CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C

Origin of Product

United States

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